

An In-depth Technical Guide to Methyl 6-ethynynicotinate: Synthesis, Properties, and Applications

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Compound of Interest

Compound Name: Methyl 6-ethynynicotinate

Cat. No.: B1603808

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Introduction: The pyridine ring is a fundamental scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design.[1] The introduction of a reactive ethynyl group and a methyl ester to this core, as in **Methyl 6-ethynynicotinate**, creates a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of **Methyl 6-ethynynicotinate**, from its probable synthetic origins to its applications in modern drug discovery. While a definitive historical document detailing the initial discovery of **Methyl 6-ethynynicotinate** is not readily available, its synthesis and importance can be inferred from established chemical principles and the development of related compounds.

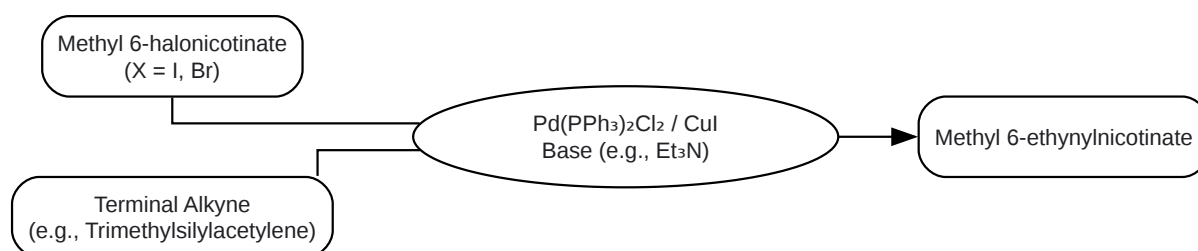
Part 1: The Genesis of a Versatile Building Block - A Plausible History and Synthesis

The history of **Methyl 6-ethynynicotinate** is intrinsically linked to the development of cross-coupling reactions, particularly the Sonogashira coupling, and the broader exploration of nicotinic acid derivatives for pharmaceutical applications. The logical synthetic approach to this molecule involves the introduction of the ethynyl group onto a pre-existing 6-substituted nicotinate framework.

Key Synthetic Strategy: The Sonogashira Coupling

The most probable and widely employed method for the synthesis of aryl alkynes is the Sonogashira cross-coupling reaction.[3][4] This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium-phosphine complex and a copper(I) co-catalyst.[3]

Diagram of the Sonogashira Coupling Reaction:



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Caption: General scheme of the Sonogashira coupling for the synthesis of **Methyl 6-ethynylnicotinate**.

Experimental Protocol: Synthesis of Methyl 6-ethynylnicotinate via Sonogashira Coupling

This protocol is a representative procedure based on established methods for Sonogashira couplings on pyridine rings.[5][6]

Materials:

- Methyl 6-bromonicotinate
- Trimethylsilylacetylene (TMSA)
- Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
- Copper(I) iodide (CuI)

- Triethylamine (Et_3N), anhydrous
- Tetrahydrofuran (THF), anhydrous
- Potassium carbonate (K_2CO_3)
- Methanol (MeOH)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Reaction Setup: To a dry, inert-atmosphere flask, add Methyl 6-bromonicotinate (1.0 eq), $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ (0.05 eq), and CuI (0.1 eq).
- Solvent and Reagents Addition: Add anhydrous THF and anhydrous Et_3N . Degas the mixture with argon for 15 minutes.
- Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture at room temperature.
- Reaction Progression: Stir the reaction mixture at room temperature or gentle heating (e.g., $50\text{ }^\circ\text{C}$) and monitor the progress by Thin Layer Chromatography (TLC).
- Deprotection: Once the starting material is consumed, cool the reaction to room temperature. Add a solution of K_2CO_3 (2.0 eq) in methanol. Stir for 1-2 hours to effect the desilylation.
- Work-up:
 - Filter the reaction mixture through a pad of celite to remove the catalysts.
 - Concentrate the filtrate under reduced pressure.

- Partition the residue between dichloromethane and saturated aqueous NaHCO₃ solution.
- Separate the organic layer, and wash with brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield pure **Methyl 6-ethynynicotinate**.^[7]

Part 2: Physicochemical Properties and Characterization

A summary of the key physicochemical properties of **Methyl 6-ethynynicotinate** is presented below.

Property	Value	Source
Molecular Formula	C ₉ H ₇ NO ₂	[8]
Molecular Weight	161.16 g/mol	[8]
CAS Number	216444-00-7	[8]
Appearance	Off-white to light yellow solid	General observation
Solubility	Soluble in common organic solvents (DCM, Ethyl Acetate, THF)	Inferred from synthetic protocols

Part 3: Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in **Methyl 6-ethynynicotinate** make it a valuable precursor in the synthesis of a wide range of biologically active molecules. The ethynyl group serves as a versatile handle for further chemical transformations, while the methyl ester can be readily hydrolyzed or converted to other functional groups.

Role as a Key Intermediate

Pyridine derivatives are integral to many pharmaceuticals, and the introduction of an ethynyl group provides a rigid linker and a site for further elaboration through reactions such as click chemistry or further cross-coupling reactions.[1] This makes **Methyl 6-ethynynicotinate** a valuable starting material for generating libraries of compounds for high-throughput screening in drug discovery programs.

Precursor to Biologically Active Molecules

While specific drugs derived directly from **Methyl 6-ethynynicotinate** are not prominently documented in the initial search results, the broader class of ethynylpyridine compounds has shown significant therapeutic potential. For instance, ethynylpyridines are used in the synthesis of metabotropic glutamate receptor 5 (mGluR5) ligands, which are targets for neurological disorders.[9]

Diagram of the Role of **Methyl 6-ethynynicotinate** in Drug Discovery:



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Caption: Workflow illustrating the utility of **Methyl 6-ethynynicotinate** in a typical drug discovery pipeline.

Part 4: Conclusion and Future Perspectives

Methyl 6-ethynynicotinate, while not having a storied history of its own, represents a confluence of important developments in organic synthesis and medicinal chemistry. Its likely emergence from the advent of powerful cross-coupling reactions like the Sonogashira coupling has provided chemists with a valuable tool for the construction of novel, biologically active molecules. The continued importance of pyridine-containing pharmaceuticals ensures that versatile building blocks like **Methyl 6-ethynynicotinate** will remain relevant in the ongoing quest for new and improved therapeutics. Future research will likely focus on expanding the diversity of molecules accessible from this precursor and exploring its utility in the synthesis of compounds for a wider range of biological targets.

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